

Foundational Underpinnings of the PDM-42 Tumor Model: A Technical Guide

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Compound of Interest		
Compound Name:	PDM-042	
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Abstract

The PDM-42™, also identified as HCM-SANG-0265-C18, is a patient-derived organoid (PDO) model of metastatic colorectal cancer. Developed by the Human Cancer Models Initiative (HCMI) and distributed by ATCC, this next-generation cancer model provides a robust in vitro system for basic research and pharmacological screening. Originating from a liver metastasis of a colon adenocarcinoma, the PDM-42 model encapsulates key genetic features of the patient's tumor, offering a clinically relevant platform for investigating disease mechanisms and evaluating novel therapeutic strategies. This guide provides a comprehensive overview of the PDM-42 model, including its clinical background, molecular characteristics, detailed experimental protocols for its culture and maintenance, and an analysis of its key signaling pathways based on its genetic profile.

Model Origin and Clinical Data

The PDM-42 model was derived from a liver metastasis of a patient with colon adenocarcinoma. The patient was diagnosed with Stage IV disease, with a tumor classification of T0 N0 M1, indicating a distant metastasis without evidence of a primary tumor at the time of diagnosis. Notably, the patient had not received any prior treatment before the sample was collected. This treatment-naive status enhances the model's utility for studying intrinsic tumor biology and the efficacy of first-line therapies.



Clinical Parameter	Description
Model ID	PDM-42 (HCM-SANG-0265-C18)
Cancer Type	Colon Adenocarcinoma
Tissue of Origin	Metastasis to Liver
Tumor Stage	Stage IV
TNM Status	T0 N0 M1
Prior Treatment	None

Molecular Characterization

Genetic analysis of the PDM-42 model has identified mutations in several key driver genes commonly implicated in colorectal carcinogenesis. These mutations provide a basis for understanding the model's biological behavior and for identifying potential therapeutic vulnerabilities.



Gene	Mutation Type	Functional Impact in Colorectal Cancer
APC	Truncating	Loss-of-function mutations in APC are early events in colorectal cancer, leading to constitutive activation of the Wnt signaling pathway, which promotes cell proliferation and survival.
KRAS	Activating	Activating mutations in KRAS result in the continuous stimulation of the MAPK signaling pathway, driving cell proliferation, survival, and resistance to EGFR-targeted therapies.
TP53	Inactivating	Mutations in the TP53 tumor suppressor gene are common in later stages of colorectal cancer and lead to a loss of cell cycle control and apoptosis, contributing to tumor progression and genomic instability.

The presence of mutations in this classic triad of colorectal cancer driver genes (APC, KRAS, and TP53) suggests that the core signaling pathways governing cell fate, proliferation, and survival are dysregulated in the PDM-42 model.

Experimental Protocols

The following protocols are provided as a guide for the successful culture and maintenance of the PDM-42 organoid model.

Organoid Culture



Materials:

- PDM-42 (HCM-SANG-0265-C18) cryovial
- ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning® Matrigel® Matrix
- Organoid Media Formulation #4 (specific composition proprietary to ATCC, available as Organoid Growth Kit 1D, ATCC ACS-7103)
- ROCK Inhibitor Y-27632 (ATCC ACS-3030)
- 6-well tissue culture plates

Protocol:

- Thaw the cryovial of PDM-42 organoids rapidly in a 37°C water bath.
- Transfer the contents to a 15 mL conical tube and add 10 mL of basal medium.
- Centrifuge at 300 x g for 5 minutes.
- Resuspend the organoid pellet in the recommended extracellular matrix (ECM) on ice.
- Plate 100 μ L domes of the organoid-ECM suspension into the center of the wells of a prewarmed 6-well plate.
- Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.
- Gently add 2 mL of complete culture medium (Organoid Media Formulation #4)
 supplemented with 10 μM ROCK Inhibitor Y-27632 to each well.
- Culture the organoids at 37°C in a humidified incubator with 5% CO2.
- Perform a complete medium change every 2-3 days. The ROCK inhibitor is only necessary for the first 2-3 days following subculture.

Passaging Organoids

Protocol:



- Mechanically disrupt the ECM domes in the wells using a P1000 pipette tip.
- Transfer the organoid-ECM suspension to a 15 mL conical tube.
- Wash the wells with cold PBS to collect any remaining organoids.
- Centrifuge the suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the organoid pellet in fresh, cold ECM at the desired split ratio (e.g., 1:2 to 1:4).
- Plate the resuspended organoids as described in the organoid culture protocol.

Cryopreservation

Protocol:

- Collect organoids as described for passaging.
- After centrifugation, resuspend the organoid pellet in ATCC Stem Cell Freezing Media (ATCC ACS-3020).
- Transfer 1 mL of the organoid suspension to each cryovial.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.

Signaling Pathways and Experimental Workflows

Based

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